molecular formula C14H12ClN3O B10845249 6-chloro-N-(pyridin-3-yl)indoline-1-carboxamide

6-chloro-N-(pyridin-3-yl)indoline-1-carboxamide

Cat. No.: B10845249
M. Wt: 273.72 g/mol
InChI Key: LOMPSBWQXLVHJX-UHFFFAOYSA-N
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Description

6-chloro-N-(pyridin-3-yl)indoline-1-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(pyridin-3-yl)indoline-1-carboxamide typically involves the reaction of 6-chloroindoline with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(pyridin-3-yl)indoline-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-N-(pyridin-3-yl)indoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(pyridin-3-yl)indoline-1-carboxamide stands out due to its specific chemical structure, which imparts unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

6-chloro-N-pyridin-3-yl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C14H12ClN3O/c15-11-4-3-10-5-7-18(13(10)8-11)14(19)17-12-2-1-6-16-9-12/h1-4,6,8-9H,5,7H2,(H,17,19)

InChI Key

LOMPSBWQXLVHJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)Cl)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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